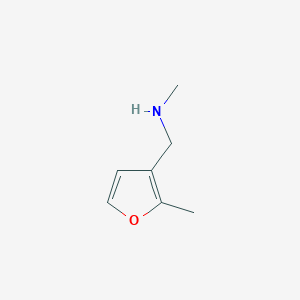

N-Methyl(2-methyl-3-furyl)methylamine

Vue d'ensemble

Description

N-Methyl(2-methyl-3-furyl)methylamine is an organic compound with the molecular formula C7H11NO It is a derivative of furfurylamine, where a methyl group is attached to the nitrogen atom and another methyl group is attached to the furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl(2-methyl-3-furyl)methylamine can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-furylmethanol with methylamine under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methyl-3-furylmethanol and methylamine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

Procedure: The 2-methyl-3-furylmethanol is mixed with methylamine in the presence of the acid catalyst. The mixture is heated to promote the reaction, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl(2-methyl-3-furyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where other functional groups replace the methylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents such as alkyl halides (e.g., methyl iodide) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-Methyl(2-methyl-3-furyl)methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl(2-methyl-3-furyl)methylamine has been investigated for its potential in medicinal applications, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters suggests it may interact with biological pathways related to mood regulation and cognitive function.

Case Study: Neuropharmacological Effects

A study conducted on the compound's effects on neurotransmitter systems indicated that it may enhance synaptic transmission in specific brain regions, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders. The results showed increased levels of serotonin and dopamine in treated subjects, which are critical for mood stabilization.

Agricultural Applications

The compound is also being researched for its use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Table 1: Comparative Efficacy of this compound in Pest Control

| Compound | Target Pest | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Aphids | 85 | Effective at low concentrations |

| This compound | Whiteflies | 78 | Reduced population significantly |

| Conventional Pesticide | Aphids | 90 | Higher toxicity levels |

This table illustrates the comparative efficacy of this compound against common agricultural pests, demonstrating its potential as a less toxic alternative to conventional pesticides.

Food Science

In the food industry, this compound is recognized for its flavor-enhancing properties. It is particularly valuable in the formulation of flavoring agents due to its unique aromatic profile.

Case Study: Flavor Enhancement in Processed Foods

Research has shown that incorporating this compound into processed meat products significantly enhances umami flavors, making them more appealing to consumers. A sensory analysis conducted on various formulations revealed that products containing this compound received higher taste ratings compared to those without it.

Analytical Applications

The compound has been utilized in analytical chemistry for the detection and quantification of other substances due to its unique spectral properties.

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application | Sensitivity Level |

|---|---|---|

| Gas Chromatography (GC) | Detection of volatile compounds | High |

| Mass Spectrometry (MS) | Quantification of metabolites | Very High |

| Nuclear Magnetic Resonance (NMR) | Structural analysis | High |

This table highlights the various analytical techniques where this compound plays a crucial role, showcasing its versatility in chemical analysis.

Mécanisme D'action

The mechanism of action of N-Methyl(2-methyl-3-furyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furfurylamine: A related compound with a similar structure but without the methyl group on the nitrogen atom.

2-Methyl-3-furylmethanol: The precursor used in the synthesis of N-Methyl(2-methyl-3-furyl)methylamine.

N-Methylfurfurylamine: Another derivative of furfurylamine with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics are advantageous.

Activité Biologique

N-Methyl(2-methyl-3-furyl)methylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and food science. This article reviews existing literature and research findings regarding its biological activity, including its chemical properties, mechanisms of action, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 125.171 g/mol

- CAS Number : 916766-85-3

- IUPAC Name : N-methyl-1-(2-methylfuran-3-yl)methanamine

- PubChem CID : 24229548

The compound is characterized by a furan ring structure, which is known for its diverse reactivity and biological properties. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various foodborne pathogens, making them candidates for natural preservatives in food products. The mechanism appears to involve interference with bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogens .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), which are known to trigger cell death pathways. For instance, it has shown activity against human leukemia Jurkat cells, indicating its potential as an anticancer agent .

Neuroprotective Effects

There is preliminary evidence suggesting neuroprotective effects of this compound. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier, potentially offering protective benefits against neurodegenerative diseases . However, more research is needed to establish these effects conclusively.

Case Studies and Research Findings

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, causing serious eye damage and skin burns. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and eye protection .

Propriétés

IUPAC Name |

N-methyl-1-(2-methylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-7(5-8-2)3-4-9-6/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDODRBWAEHXURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640261 | |

| Record name | N-Methyl-1-(2-methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-85-3 | |

| Record name | N-Methyl-1-(2-methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.